1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
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Overview
Description
1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core fused with an aminophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone typically involves multi-step reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. High-acidity ionic liquid catalysts have been employed to facilitate the synthesis, offering advantages such as reduced catalyst usage, improved recyclability, and simplified product purification .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the thienopyridine core may modulate enzyme activity. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and antiproliferative activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenyl derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.
Thienopyridine derivatives: Compounds with a thienopyridine core are structurally related and may have comparable chemical and biological properties.
Uniqueness
1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-(2-aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(18)17-8-6-14-12(7-9-19-14)15(17)11-4-2-3-5-13(11)16/h2-5,7,9,15H,6,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIJLGHDWUJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3N)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445784-28-9 |
Source
|
Record name | 1-[4-(2-aminophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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